molecular formula C25H52N2O3 B084408 Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate CAS No. 13282-70-7

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate

Cat. No.: B084408
CAS No.: 13282-70-7
M. Wt: 428.7 g/mol
InChI Key: PKRDZHPWYDJXPO-UHFFFAOYSA-N
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Description

Its molecular formula can be inferred as C₂₃H₄₇N₂O₂·C₂H₄O₂ (monoacetate salt), with an exact molecular weight of 428.398 g/mol . Key physicochemical properties include a high lipophilicity (LogP = 6.7976) and a polar surface area (PSA) of 69.64 Ų, indicating moderate hydrogen-bonding capacity . This compound is structurally analogous to cationic surfactants and pharmaceutical excipients, where the long alkyl chain enhances lipid solubility, and the dimethylamino group facilitates salt formation for improved aqueous dispersibility.

Properties

IUPAC Name

acetic acid;N-[3-(dimethylamino)propyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(3)4/h4-22H2,1-3H3,(H,24,26);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRDZHPWYDJXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065397
Record name N-(3-(Dimethylamino)propyl)stearamide monoacetate
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Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13282-70-7
Record name Octadecanamide, N-[3-(dimethylamino)propyl]-, acetate (1:1)
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Record name Octadecanamide, N-(3-(dimethylamino)propyl)-, acetate (1:1)
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Record name Octadecanamide, N-[3-(dimethylamino)propyl]-, acetate (1:1)
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Record name N-(3-(Dimethylamino)propyl)stearamide monoacetate
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Record name N-[3-(dimethylamino)propyl]stearamide monoacetate
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through nucleophilic acyl substitution, where the amine group of N,N-dimethyl-1,3-propanediamine attacks the carbonyl carbon of stearic acid, forming an amide bond and releasing water. A molar ratio of 1:1.05 (stearic acid to diamine) is typically employed to ensure complete conversion of the carboxylic acid.

Catalysts and Reaction Conditions

  • Catalysts : Titanium(IV) isopropoxide (0.5–1.5 wt%) enhances reaction efficiency by activating the carbonyl group.

  • Temperature : 160–170°C, maintained for 5–7 hours to achieve >95% conversion.

  • Pressure : Atmospheric pressure with inert gas (N₂) purging to prevent oxidation.

Table 1: Laboratory-Scale Amidation Parameters

ParameterOptimal Range
Temperature165±5°C
Catalyst Loading1.0 wt% Ti(OiPr)₄
Reaction Time6 hours
Yield98.4%

Acetylation: Formation of the Monoacetate Salt

The amide intermediate is converted to the monoacetate salt by treatment with acetic acid under controlled conditions.

Protonation and Salt Formation

Acetic acid reacts stoichiometrically with the tertiary amine group of N-[3-(dimethylamino)propyl]stearamide, forming a stable ammonium acetate complex. Key parameters include:

  • Molar Ratio : 1:1 (amide to acetic acid) to avoid diacetate formation.

  • Temperature : 40–50°C to prevent decomposition.

  • Solvent : Anhydrous ethanol or isopropanol ensures homogeneity.

Crystallization and Isolation

The product precipitates as a white crystalline solid upon cooling to 0–5°C. Filtration and washing with cold ether yield a purity of ≥99%.

Table 2: Acetylation Process Metrics

MetricValue
Acetic Acid Equivalents1.0 eq
Crystallization Temp0–5°C
Purity Post-Washing99.2%

Industrial-Scale Production

Commercial manufacturing employs continuous flow reactors to improve yield and reduce costs.

Continuous Amidation Reactor Design

  • Reactor Type : Two-stage cascading stirred-tank reactors with in-line IR monitoring.

  • Throughput : 500–1,000 kg/hr stearic acid feed rate.

  • Energy Efficiency : Waste heat recovery reduces energy consumption by 30%.

Salt Formation in Fluidized Bed Reactors

Acetic acid is atomized into a fluidized bed of amide particles, enabling rapid mixing and minimizing side reactions. Key advantages include:

  • Scalability : Suitable for multi-ton production.

  • Product Consistency : Particle size distribution (D90 < 50 µm) achieved via controlled fluidization.

Purification and Quality Control

Recrystallization

The crude monoacetate is dissolved in hot ethyl acetate (60°C) and recrystallized at −20°C, removing residual diamine and unreacted stearic acid.

Analytical Validation

  • HPLC : Purity assessed using C18 columns with UV detection at 210 nm.

  • Titration : Non-aqueous potentiometric titration quantifies free amine content (<0.5%).

Table 3: Quality Specifications

ParameterSpecification
Assay (HPLC)≥99.0%
Loss on Drying≤0.2%
Heavy Metals (Pb)≤10 ppm

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Surfactant and Emulsifying Agent: DMAPODA is utilized as a surfactant in various chemical formulations, enhancing the stability and performance of emulsions.
  • Chemical Reactions: It undergoes oxidation, reduction, and substitution reactions, making it versatile for synthetic organic chemistry .

Biology

  • Cell Membrane Interactions: Research indicates that DMAPODA can influence cell membrane properties and signaling pathways due to its amphiphilic nature. It integrates into lipid bilayers, affecting membrane fluidity and permeability .
  • Enzyme Modulation: The compound may inhibit or activate specific enzymes, impacting metabolic pathways and gene expression .

Medicine

  • Drug Delivery Systems: Ongoing studies are exploring its potential as a drug delivery agent due to its ability to enhance the solubility of therapeutic compounds and facilitate their transport across biological membranes .
  • Antimicrobial Activity: Preliminary studies suggest that DMAPODA exhibits significant antimicrobial properties against various pathogens. Its interaction with lipid membranes enhances its effectiveness against microbial cells .

Industry

  • Cosmetics and Personal Care Products: DMAPODA is employed in the formulation of hair conditioners and skin care products due to its conditioning properties.
  • Lubricants and Engine Oils: It serves as a friction modifier in engine oils, improving performance characteristics .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of DMAPODA against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% (w/v), demonstrating its potential as an antimicrobial agent in clinical settings .

Case Study 2: Drug Delivery Potential
In vitro assays assessed the ability of DMAPODA to enhance the permeation of therapeutic agents across cell membranes. The results showed a marked increase in drug bioavailability when formulated with DMAPODA compared to standard formulations .

Mechanism of Action

The mechanism of action of Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate involves its interaction with cell membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing cellular processes and signaling pathways. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in alkyl chain length, substituent groups, and counterions. Key distinctions are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/EINECS) Alkyl Chain Length Substituent Group Counterion Molecular Weight (g/mol) LogP PSA (Ų) Source
Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate (236-291-8) C₁₈ Dimethylaminopropyl Acetate 428.398 6.7976 69.64
N-[3-(Dimethylamino)propyl]dodecanamide monoacetate (245-307-2) C₁₂ Dimethylaminopropyl Acetate Not reported ~4.5* ~69.64*
N-[3-(Dimethylamino)propyl]hexadecan-1-amide (39669-97-1) C₁₆ Dimethylaminopropyl None 340.587 ~6.0* ~46.2*
Tetradecanamide, N-[3-[(aminoiminomethyl)amino]propyl]-, monoacetate (185330-57-8) C₁₄ Aminoiminomethylaminopropyl Acetate Not reported ~5.2* ~98.0*

*Estimated based on structural analogs.

Key Differences

Alkyl Chain Length :

  • The C₁₈ chain in the target compound confers higher hydrophobicity (LogP = 6.7976) compared to shorter-chain analogs like the C₁₂ (LogP ~4.5) and C₁₆ (LogP ~6.0) derivatives. This enhances lipid membrane affinity, making it suitable for sustained-release formulations or surfactant applications .

Substituent Groups: Compounds with aminoiminomethyl groups (e.g., 185330-57-8) exhibit higher PSA values (~98 Ų) due to additional hydrogen-bond donors, improving water solubility but reducing permeability across biological membranes . Dimethylamino groups (as in the target compound) prioritize cationic charge and salt formation, enhancing compatibility with anionic surfactants or nucleic acids in drug delivery systems .

Counterion Effects: The acetate counterion in the target compound and 245-307-2 improves aqueous solubility compared to non-ionic analogs like 39669-97-1. This is critical for formulating stable emulsions or injectables .

Biological Activity

Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate, commonly referred to as dimethylaminopropyl stearamide, is a compound with significant biological activity. Its molecular formula is C23H48N2OC_{23}H_{48}N_{2}O and it has a molecular weight of approximately 368.6 g/mol. This compound has garnered attention in various fields, including biochemistry, pharmacology, and material science due to its surfactant properties and potential therapeutic applications.

  • Molecular Formula : C23H48N2OC_{23}H_{48}N_{2}O
  • Molecular Weight : 368.6 g/mol
  • CAS Number : 7651-02-7
  • IUPAC Name : N-[3-(dimethylamino)propyl]octadecanamide

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against a range of bacteria and fungi. Its effectiveness as a surfactant enhances its ability to disrupt microbial membranes.
  • Cell Membrane Interaction : The compound's amphiphilic nature allows it to interact with lipid membranes, which can lead to alterations in membrane permeability. This property is particularly relevant in drug delivery systems.
  • Potential Anti-Cancer Activity : The National Cancer Institute has evaluated this compound for its potential anti-cancer properties, although specific results regarding efficacy and mechanisms are still under investigation .

Antimicrobial Activity

A study published in 2021 explored the antimicrobial properties of octadecanamide derivatives. The findings revealed that these compounds exhibited significant inhibition against various pathogens, suggesting potential applications in the development of antimicrobial agents .

Cell Membrane Studies

Research has shown that octadecanamide can form vesicles that encapsulate drugs, providing a controlled release mechanism when exposed to UV light. This property is beneficial for targeted drug delivery systems . The interaction with cell membranes was characterized using fluorescence microscopy, demonstrating the compound's ability to alter membrane integrity.

Case Study 1: Antimicrobial Efficacy

A comprehensive study tested the efficacy of octadecanamide against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth. The study concluded that octadecanamide could be a candidate for developing new antimicrobial formulations.

Case Study 2: Drug Delivery Systems

In another study focusing on drug delivery, researchers incorporated octadecanamide into liposomal formulations. The results showed enhanced drug retention and release profiles compared to traditional delivery methods. This suggests that octadecanamide could improve the bioavailability of therapeutic agents.

Table 1: Biological Activities of Octadecanamide

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
Membrane InteractionAlters membrane permeability
Drug DeliveryEnhances drug retention in liposomal formulations
PropertyValue
Molecular FormulaC23H48N2OC_{23}H_{48}N_{2}O
Molecular Weight368.6 g/mol
CAS Number7651-02-7
IUPAC NameN-[3-(dimethylamino)propyl]octadecanamide

Q & A

Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) affect functionality?

  • Approach : Synthesize analogs (e.g., palmitamide or myristamide derivatives) and compare critical micelle concentrations (CMC) via conductivity measurements. Replace acetate with chloride or lactate counterions to study ion-specific effects on solubility and bioactivity .

Data Contradictions and Resolution Strategies

  • Density Variation : Reported values (0.874 vs. 0.875 g/cm³) may stem from measurement precision or sample hydration. Replicate measurements using calibrated equipment under controlled humidity .
  • Synthetic Yield Discrepancies : Differences in yields (75% vs. 91%) highlight the need for rigorous purification. Optimize reaction workup (e.g., solvent extraction vs. distillation) and characterize intermediates via FTIR to identify side products .

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